6-Bromo-2,3-dichloro-7-fluoroquinoxaline 6-Bromo-2,3-dichloro-7-fluoroquinoxaline
Brand Name: Vulcanchem
CAS No.: 1217305-04-8
VCID: VC2563941
InChI: InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
SMILES: C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl
Molecular Formula: C8H2BrCl2FN2
Molecular Weight: 295.92 g/mol

6-Bromo-2,3-dichloro-7-fluoroquinoxaline

CAS No.: 1217305-04-8

Cat. No.: VC2563941

Molecular Formula: C8H2BrCl2FN2

Molecular Weight: 295.92 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,3-dichloro-7-fluoroquinoxaline - 1217305-04-8

Specification

CAS No. 1217305-04-8
Molecular Formula C8H2BrCl2FN2
Molecular Weight 295.92 g/mol
IUPAC Name 6-bromo-2,3-dichloro-7-fluoroquinoxaline
Standard InChI InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
Standard InChI Key BFEAPEUJUZMVPJ-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl
Canonical SMILES C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl

Introduction

Chemical Identity and Properties

6-Bromo-2,3-dichloro-7-fluoroquinoxaline is characterized by a quinoxaline core with specific halogen substitutions at multiple positions. The compound presents an interesting case study in heterocyclic chemistry due to its unique combination of substituents.

Basic Chemical Properties

The compound possesses the following key chemical properties:

PropertyValue
CAS Number1217305-04-8 or 1374208-44-2 (discrepancy noted)
Molecular FormulaC8H2BrCl2FN2
Molecular Weight295.92 g/mol
IUPAC Name6-bromo-2,3-dichloro-7-fluoroquinoxaline
SMILES NotationFC1=C(Br)C=C2N=C(Cl)C(Cl)=NC2=C1
MDL NumberMFCD32067394
Typical Purity95%

The compound features a heterocyclic quinoxaline core with bromine at position 6, chlorine atoms at positions 2 and 3, and fluorine at position 7, creating a heavily halogenated structure with distinct electronic properties .

Structural Characteristics

The structural backbone of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline consists of a benzene ring fused with a pyrazine ring, forming the characteristic bicyclic quinoxaline system. The specific halogen substitution pattern significantly influences its chemical behavior:

  • Position 6: Bromine substituent

  • Positions 2 and 3: Chlorine substituents

  • Position 7: Fluorine substituent

This particular arrangement of electron-withdrawing halogens creates a unique electronic distribution across the molecule, influencing its reactivity patterns and potential biological interactions .

Biological Activities and Pharmacological Properties

Quinoxaline derivatives, including compounds structurally similar to 6-Bromo-2,3-dichloro-7-fluoroquinoxaline, exhibit diverse biological activities that make them valuable in medicinal chemistry research.

Interaction with Glutamate Receptors

One of the notable properties of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline is its potential antagonistic activity against ionotropic glutamate receptors. These receptors play crucial roles in synaptic transmission within the central nervous system, making compounds that modulate their activity significant in neuropharmacology .

The mechanism likely involves:

  • Binding to specific sites on ionotropic glutamate receptors

  • Inhibition of receptor activity

  • Modulation of synaptic transmission

  • Potential neuroprotective effects

This property positions 6-Bromo-2,3-dichloro-7-fluoroquinoxaline as a compound of interest in research related to neurological disorders characterized by glutamatergic dysfunction.

Cancer Cell LineIC50 Values for Related QuinoxalinesComparison to Reference Drug
HCT-116 (Colorectal)1.9 μg/mLComparable to doxorubicin (IC50 3.23 μg/mL)
MCF-7 (Breast)2.3 μg/mLComparable to reference standards

The halogenated nature of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline may contribute to enhanced interaction with biological targets implicated in cancer cell proliferation and survival.

Research Applications

6-Bromo-2,3-dichloro-7-fluoroquinoxaline has several potential applications across different scientific disciplines.

Applications in Chemistry

In synthetic organic chemistry, 6-Bromo-2,3-dichloro-7-fluoroquinoxaline serves as a valuable building block for creating more complex molecular structures. Its halogenated nature provides multiple sites for further chemical modifications through:

  • Cross-coupling reactions

  • Nucleophilic substitution reactions

  • Metal-catalyzed transformations

  • Functional group interconversions

These chemical transformations can generate libraries of derivatives with potentially enhanced biological activities or material properties.

Applications in Neuroscience

The compound's interaction with ionotropic glutamate receptors makes it potentially valuable in neuroscience research, particularly in studies focused on:

  • Neuronal signal transmission mechanisms

  • Excitatory neurotransmission

  • Neuroprotective strategies

  • Models of neurological disorders characterized by glutamatergic dysfunction

  • Structure-activity relationships of receptor ligands

Applications in Medicinal Chemistry

The unique structural features and potential biological activities of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline position it as a compound of interest in medicinal chemistry, particularly in:

  • Development of central nervous system agents

  • Design of anticancer compounds

  • Creation of novel therapeutic agents based on the quinoxaline scaffold

  • Pharmacophore modeling and drug design

Comparative Analysis with Similar Quinoxaline Derivatives

Comparing 6-Bromo-2,3-dichloro-7-fluoroquinoxaline with structurally related compounds provides insights into structure-activity relationships.

Structural Relatives

Several quinoxaline derivatives share structural similarities with 6-Bromo-2,3-dichloro-7-fluoroquinoxaline:

CompoundKey Structural DifferencesPotential Impact on Properties
6-Bromo-2-fluoroquinoxalineLacks chlorine atoms at positions 2 and 3Reduced electron-withdrawing effects, different receptor binding profile
2-Chloro-7-fluoroquinoxalineLacks bromine at position 6 and chlorine at position 3Altered lipophilicity and pharmacokinetic properties
7-Bromo-2,3-dichloro-6-fluoroquinoxalineBromine and fluorine positions reversedModified electronic distribution and hydrogen bonding capabilities
2,3-bis(bromomethyl)-6-chloro-7-fluoroquinoxalineDifferent halogen pattern with bromomethyl groupsDifferent reactivity profile and potential biological activities

These structural variations likely translate to differences in biological activity, chemical reactivity, and physicochemical properties .

Impact of Halogen Substitution Patterns

The specific pattern of halogen substitution in 6-Bromo-2,3-dichloro-7-fluoroquinoxaline contributes to its unique properties:

  • Chlorine atoms at positions 2 and 3 affect the electron density in the pyrazine ring

  • Bromine at position 6 provides a site for potential modification through cross-coupling reactions

  • Fluorine at position 7 enhances metabolic stability and binding interactions

  • The combined electronic effects influence the compound's reactivity and biological target interactions

Future Research Directions

Several promising research avenues exist for further exploration of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies could provide valuable insights into:

  • The impact of specific halogen substitutions on biological activity

  • Optimal substitution patterns for enhanced potency

  • Electronic and steric requirements for receptor binding

  • Pharmacophore development for related compounds

Expanded Biological Evaluation

Further biological evaluation could explore:

  • Precise mechanisms of interaction with glutamate receptors

  • Broader anticancer screening against diverse cell lines

  • Investigation of other potential biological activities

  • In vivo evaluation of promising activities observed in vitro

  • Potential synergistic effects with established therapeutic agents

Synthetic Methodology Development

Advancement in synthetic approaches might focus on:

  • Development of regioselective methods for introducing halogens at specific positions

  • Green chemistry approaches to quinoxaline synthesis

  • Scalable processes suitable for industrial production

  • Novel transformations of the 6-Bromo-2,3-dichloro-7-fluoroquinoxaline scaffold

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator